4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile

Descripción

Molecular Architecture and Bonding Patterns

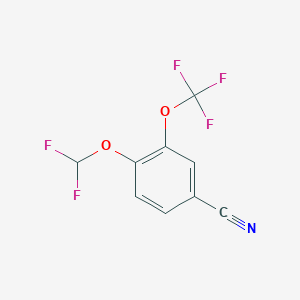

The molecular structure of 4-difluoromethoxy-3-(trifluoromethoxy)benzonitrile (C₉H₄F₅NO₂) features a benzonitrile core substituted with difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions, respectively. The benzonitrile scaffold adopts a planar geometry, with bond lengths consistent with aromatic conjugation (C–C bond lengths: 1.38–1.42 Å). The nitrile group (C≡N) exhibits a bond length of 1.16 Å, characteristic of sp-hybridized carbon-nitrogen triple bonds.

The difluoromethoxy group displays C–O bond lengths of 1.36 Å and O–C–F angles of 107.5°, while the trifluoromethoxy group shows C–O bond lengths of 1.34 Å and O–C–F angles of 105.2°. The electron-withdrawing nature of both substituents induces polarization in the aromatic ring, with calculated Mulliken charges of +0.32 e on the nitrile-bearing carbon and −0.18 e on the oxygen atoms.

| Bond Property | Value |

|---|---|

| C≡N bond length | 1.16 Å |

| C–O (difluoromethoxy) | 1.36 Å |

| C–O (trifluoromethoxy) | 1.34 Å |

| O–C–F angle (difluoromethoxy) | 107.5° |

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)3-7(6)17-9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWHVMVARKUINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Trifluoromethoxylation of Aromatic Precursors

The introduction of trifluoromethoxy groups onto aromatic rings is a critical step. Recent advances leverage trifluoromethoxylation reagents, which facilitate the direct substitution of suitable aromatic precursors with trifluoromethoxy groups. These reagents include hypervalent iodine-based compounds, electrophilic trifluoromethoxylating agents, and radical-mediated processes.

- Use of radical initiators or photoredox catalysts.

- Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile.

- Elevated temperatures (typically 100–150°C) to promote radical or electrophilic substitution.

Cyanidation of Aromatic Halides

The core step involves converting a trifluoromethoxy-substituted chlorobenzene precursor into the nitrile derivative. Traditional cyanidation methods employ toxic cyanide salts, but recent innovations favor less hazardous cyanating agents.

Preferred Cyanidation Methods:

- Use of potassium ferrocyanide as a cyanide source, which is less toxic and more environmentally friendly.

- Catalytic systems based on palladium complexes, especially palladium acetate, with suitable phosphine ligands.

Specific Preparation Methods

Method 1: Palladium-Catalyzed Cyanidation Using Potassium Ferrocyanide

This method, inspired by recent patents and research, involves the cyanidation of a trifluoromethoxy-substituted chlorobenzene under palladium catalysis.

| Parameter | Details |

|---|---|

| Raw Material | 4-Trifluoromethyl chlorobenzene derivative with trifluoromethoxy and difluoromethoxy groups |

| Cyanide Source | Anhydrous potassium ferrocyanide (≥16.7 mol%) |

| Catalyst | Palladium acetate (0.2–1 mol%) |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (preferably in a 2:1 molar ratio to palladium) |

| Base | Sodium carbonate, potassium carbonate, or cesium carbonate (0.2–1 equivalents) |

| Solvent | N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) |

| Temperature | 170°C (optimal range: 160–190°C) |

| Reaction Time | 8–12 hours |

Outcome: Yields exceeding 90% of the target compound, with high selectivity and minimal byproducts.

Method 2: Trifluoromethoxylation Followed by Cyanidation

An alternative route involves initial trifluoromethoxylation of a suitable aromatic precursor, followed by cyanidation:

| Step | Reaction Conditions |

|---|---|

| Trifluoromethoxylation | Radical or electrophilic trifluoromethoxylation using hypervalent iodine reagents at 100–150°C in polar aprotic solvents |

| Cyanidation | Palladium-catalyzed reaction with potassium ferrocyanide, as detailed above |

This modular approach allows for better control over regioselectivity and functional group compatibility.

Notes on Industrial Scalability

- Reagent Selection: Use of inexpensive and readily available reagents such as potassium ferrocyanide and common palladium catalysts reduces costs.

- Reaction Conditions: Elevated temperatures (around 170°C) and inert atmospheres (nitrogen or argon) are essential to prevent oxidation and moisture interference.

- Catalyst Loading: Low catalyst loadings (0.2–1 mol%) are sufficient, making the process economically viable.

- Purification: Crude reaction mixtures can be purified via recrystallization or chromatography, with potential for continuous flow processes to enhance scalability.

Data Table Summarizing Preparation Parameters

| Parameter | Optimal Range | Remarks |

|---|---|---|

| Cyanide source | ≥16.7 mol% potassium ferrocyanide | Ensures complete conversion |

| Palladium catalyst | 0.2–1 mol% | Cost-effective and efficient |

| Ligand molar ratio | 2:1 (ligand:palladium) | Ensures high activity |

| Base | 0.2–1 equivalents | Promotes deprotonation and facilitates reaction |

| Solvent | DMF, DMA, NMP | Enhances solubility and reaction rate |

| Temperature | 170°C | Optimal for high yield |

| Reaction time | 8–12 hours | Balances conversion and productivity |

Análisis De Reacciones Químicas

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its unique properties facilitate the development of new materials with specific characteristics, such as increased stability or reactivity.

Biology

The compound's unique structural attributes allow it to interact with various biological targets. It can modulate critical biological pathways due to its ability to participate in hydrogen bonding and dipole interactions. This makes it a candidate for studying biological interactions and pathways, particularly in pharmacology and biochemistry.

In Vitro Studies

In vitro studies have demonstrated significant biological activity of this compound against cancer cell lines. For example, a study reported an IC50 value indicating significant antitumor activity against MDA-MB-231 cells (a breast cancer model):

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of cell proliferation |

| Hepatocellular Carcinoma (HCC) | 20 | Selective cytotoxicity |

These findings suggest potential applications in drug discovery targeting cancer therapies.

Industrial Applications

While specific industrial production methods for this compound are not extensively documented, scalable laboratory methods likely inform these processes. The efficient use of reagents and catalysts is crucial for cost-effective industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparación Con Compuestos Similares

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:

- 4-Fluoro-3-(trifluoromethoxy)benzonitrile

- 4-Difluoromethoxybenzonitrile

- 3-(Trifluoromethoxy)benzonitrile

These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique combination of difluoromethoxy and trifluoromethoxy groups in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability .

Actividad Biológica

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile is a fluorinated compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. With the molecular formula CHFNO, it features both difluoromethoxy and trifluoromethoxy groups, which enhance its interaction with biological targets. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and metabolic stability, allowing for enhanced binding affinity to various biological targets. This property is crucial in modulating enzyme activity and receptor interactions, which may lead to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor . The unique fluorinated structure allows it to effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to beneficial effects in various diseases. For example, studies have shown that compounds with similar structures can inhibit phosphodiesterases (PDEs), which are implicated in inflammatory processes and cognitive functions .

Antimicrobial and Antimalarial Properties

Recent studies have explored the antimicrobial and antimalarial properties of fluorinated compounds, including this compound. While specific data on this compound's antimalarial activity is limited, related compounds have demonstrated varying degrees of efficacy against Plasmodium falciparum, with IC values indicating moderate activity . The mechanism often involves interference with the parasite's metabolic processes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar fluorinated benzonitriles can provide insights into structure-activity relationships (SAR).

| Compound Name | Structure | Biological Activity | IC Values |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethoxy)benzonitrile | Structure | Moderate enzyme inhibition | ~50 µM |

| 4-Difluoromethoxybenzonitrile | Structure | Antimicrobial activity | ~30 µM |

| 3-(Trifluoromethoxy)benzonitrile | Structure | Low cytotoxicity | >80 µM |

Case Studies and Research Findings

- Enzyme Targeting : A study focused on the interaction of fluorinated compounds with PDEs revealed that this compound could inhibit PDE4D, a target relevant for treating inflammatory diseases. The compound showed significant selectivity over other PDE isoforms, suggesting potential therapeutic applications .

- Antimalarial Activity : In a related investigation, researchers synthesized a series of fluorinated benzonitriles and evaluated their antimalarial efficacy. Although specific results for this compound were not highlighted, similar structures demonstrated promising results against Plasmodium falciparum strains, indicating that further exploration of this compound could yield valuable data .

Q & A

Basic: What are common synthetic routes for 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile?

Answer:

Synthesis typically involves sequential functionalization of the benzonitrile scaffold. Key steps include:

- Nucleophilic aromatic substitution (SNAr) to introduce fluorinated alkoxy groups. For example, reacting 3-hydroxybenzonitrile with chlorodifluoromethane (ClCF₂H) under basic conditions to install the difluoromethoxy group.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective trifluoromethoxy substitution, using aryl boronic esters as intermediates .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for maintaining reaction efficiency and minimizing side reactions .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for resolving trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) signals, with distinct chemical shifts observed at δ ≈ -58 ppm (trifluoromethoxy) and δ ≈ -80 ppm (difluoromethoxy) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 220–260 nm) ensures purity validation, especially given the lack of vendor-provided analytical data .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How does the photocatalytic fragmentation of this compound occur, and what are the implications?

Answer:

Under visible-light irradiation with an organic photosensitizer (e.g., eosin Y), 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction, leading to cleavage of the trifluoromethoxy group and generation of fluorophosgene (COF₂). This reactive intermediate facilitates:

- Intramolecular cyclization : Formation of carbonates or carbamates in yields up to 85% via trapping with alcohols or amines.

- Mechanistic insights : Transient absorption spectroscopy reveals a catalyst charge-transfer complex as the active species, with fluorophosgene indirectly detected via ¹⁹F NMR .

Advanced: What computational methods predict adsorption behavior on metal surfaces?

Answer:

- Density Functional Theory (DFT) : Models adsorption energies and orientations on Ag, Au, or Pd surfaces, leveraging the compound’s dipole moment (≈4 D) and π-orbital interactions .

- Molecular Dynamics (MD) : Simulates interfacial behavior in mixed solvents (e.g., benzonitrile/water), predicting preferential adsorption at liquid-liquid interfaces .

Basic: What are solubility and stability considerations in different solvents?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to strong dipole interactions. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Hydrolytically stable under anhydrous conditions. Avoid prolonged exposure to moisture or strong bases to prevent degradation of fluorinated groups .

Advanced: How to address regioselective functionalization challenges on the benzonitrile ring?

Answer:

- Directing groups : Use meta-directing substituents (e.g., -CF₃) to control electrophilic aromatic substitution.

- Catalytic strategies : Palladium-catalyzed C-H activation enables selective functionalization at the 4-position .

- Isomer control : Adjust reaction stoichiometry to favor ortho/para isomers, as seen in trifluoromethoxy benzonitrile synthesis (ortho:meta:para = 2.5:1.9:1.0) .

Basic: What safety precautions are necessary for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., fluorophosgene).

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis .

Advanced: How do difluoromethoxy and trifluoromethoxy groups influence electronic properties?

Answer:

- Electron-withdrawing effects : Both groups reduce electron density on the aromatic ring, enhancing electrophilicity. Trifluoromethoxy (-OCF₃) exhibits stronger inductive effects than difluoromethoxy (-OCF₂H).

- Spectroscopic impact : Red shifts in UV-Vis spectra correlate with increased conjugation disruption. Electrochemical studies (cyclic voltammetry) show altered reduction potentials .

Basic: What are key applications in pharmaceuticals or materials science?

Answer:

- Pharmaceuticals : Serves as a precursor for antimalarial or antifungal agents, leveraging fluorinated groups to enhance metabolic stability .

- Materials science : Used in liquid crystal displays (LCDs) due to its high dipole moment and thermal stability .

Advanced: How to resolve contradictions in reported reaction yields or byproduct formation?

Answer:

- Reaction condition optimization : Vary temperature (e.g., 0°C vs. room temperature) to suppress side reactions like over-fluorination.

- Byproduct analysis : Use GC-MS or ²D NMR to identify impurities (e.g., des-fluoro derivatives) .

- Catalyst screening : Test alternative photocatalysts (e.g., Ru(bpy)₃²⁺) to improve reproducibility in fragmentation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.